1-(But-3-en-1-yn-1-yl)-4-methoxybenzene
Description
1-(But-3-en-1-yn-1-yl)-4-methoxybenzene (molecular formula: C₁₁H₁₂O) is an aryl enyne compound characterized by a conjugated butenynyl (C≡C–CH₂–CH₂) group and a methoxy (–OCH₃) substituent on the benzene ring. Its structure, represented by the SMILES string COC₁=CC=C(C=C₁)CCC#C, enables unique reactivity in synthetic chemistry, particularly in cycloadditions, hydromagnesiation, and cross-coupling reactions . The compound has been employed as a model substrate in mechanistic studies, such as the investigation of magnesium hydride-mediated 1,2/1,4-hydromagnesiation, yielding allene and alkyne products under optimized conditions .
Properties
CAS No. |
55088-86-3 |
|---|---|
Molecular Formula |
C11H10O |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
1-but-3-en-1-ynyl-4-methoxybenzene |
InChI |
InChI=1S/C11H10O/c1-3-4-5-10-6-8-11(12-2)9-7-10/h3,6-9H,1H2,2H3 |
InChI Key |
AMGWFADEWUSPBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(But-3-en-1-yn-1-yl)-4-methoxybenzene typically involves the coupling of a butenynyl group with a methoxybenzene derivative. One common method is the Sonogashira coupling reaction, which involves the reaction of 4-methoxyiodobenzene with but-3-en-1-yne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve distillation or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(But-3-en-1-yn-1-yl)-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The alkyne moiety can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or ozone.
Reduction: The compound can be reduced to form alkanes or alkenes using hydrogenation catalysts like palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), ozone (O₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids
Reduction: Formation of alkanes or alkenes
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
1-(But-3-en-1-yn-1-yl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(But-3-en-1-yn-1-yl)-4-methoxybenzene depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its alkyne and alkene moieties, which can undergo addition reactions with nucleophiles or electrophiles. The methoxy group on the benzene ring can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
The following analysis compares 1-(But-3-en-1-yn-1-yl)-4-methoxybenzene with structurally related aryl alkynes and enynes, focusing on substituent effects, reactivity, and applications.
Structural and Substituent Effects
| Compound Name | Substituents/Functional Groups | Molecular Formula | Key Structural Differences |
|---|---|---|---|
| This compound | Butenynyl, methoxy | C₁₁H₁₂O | Conjugated enyne + electron-donating methoxy |
| 1-(Hex-1-ynyl)-4-methoxybenzene (1b) | Linear hex-1-ynyl, methoxy | C₁₃H₁₄O | Longer alkyne chain; no conjugated double bond |
| 1-(Hex-1-ynyl)-4-(trifluoromethyl)benzene (1c) | Hex-1-ynyl, CF₃ | C₁₃H₁₁F₃ | Electron-withdrawing CF₃ group vs. methoxy |
| 1-(But-3-yn-1-yl)-4-(methoxymethyl)benzene | Butynyl, methoxymethyl (–CH₂OCH₃) | C₁₂H₁₄O | Methoxymethyl substituent increases hydrophobicity |
| 1-Methoxy-4-(1-methoxyhept-2-yn-1-yl)benzene (2j) | Hept-2-ynyl, dual methoxy groups | C₁₅H₁₈O₂ | Extended alkyne chain + additional methoxy |
Key Observations :
- Electron-donating vs. withdrawing groups : Methoxy (–OCH₃) activates the benzene ring toward electrophilic substitution, while trifluoromethyl (–CF₃) deactivates it .
- Chain length and conjugation: The butenynyl group in the target compound enables conjugation between the triple bond and benzene ring, enhancing reactivity in cycloadditions compared to non-conjugated analogs like 1b .
Table 2: Reactivity Comparison
Reactivity Trends :
- Conjugated enynes: The target compound’s conjugated system facilitates tandem reactions (e.g., hydromagnesiation followed by cyclization), unlike non-conjugated analogs .
- Catalytic transformations : Terminal alkynes (e.g., 1b ) undergo Au-catalyzed isomerization to diketones, while vinyl iodides (e.g., (E)-1-(2-iodovinyl)-4-methoxybenzene ) participate in cross-coupling for bioactive molecule synthesis .
Physical and Spectral Properties
- Boiling point/Solubility: Methoxy-substituted compounds generally exhibit higher polarity and solubility in polar solvents (e.g., THF, methanol) compared to alkyl-substituted analogs like 1-But-3-enyl-4-methyl-benzene .
- Spectroscopic data : NMR spectra for compounds like 1-Methoxy-4-(1-methoxyhept-2-yn-1-yl)benzene (2j) align with literature, confirming regioselective synthesis .
Q & A
Q. What are the established synthetic methodologies for preparing 1-(But-3-en-1-yn-1-yl)-4-methoxybenzene, and what are the critical reaction parameters?
The synthesis of this compound typically involves Sonogashira coupling , a palladium-catalyzed cross-coupling reaction between an aryl halide and a terminal alkyne. For example, 4-bromo-1-methoxybenzene can react with but-3-en-1-yne under optimized conditions (e.g., Pd(PPh₃)₂Cl₂ catalyst, CuI co-catalyst, and a base like triethylamine in THF at 60–80°C) to form the target compound . Key parameters include:
- Catalyst loading : 2–5 mol% Pd catalyst.
- Solvent purity : Anhydrous conditions to prevent side reactions.
- Base selection : Amines (e.g., Et₃N) to deprotonate the terminal alkyne.
Alternative routes may involve photoredox catalysis , as seen in the synthesis of analogous compounds using cesium oxoacetate and ethynylbenziodoxolone (EBX) reagents under blue light irradiation (e.g., 4CzIPN as a photocatalyst in CH₂Cl₂) .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound derivatives?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for assigning proton environments and verifying the ene-yne conjugation. For example, the alkyne proton typically appears as a singlet at δ 2.5–3.5 ppm, while the methoxy group resonates at δ 3.7–3.9 ppm .
- X-ray Crystallography : SHELX software is widely used for refining crystal structures. The ene-yne moiety’s bond lengths (e.g., C≡C ~1.20 Å, C=C ~1.34 Å) and dihedral angles confirm conjugation .
- High-Performance Liquid Chromatography (HPLC) : Chiral columns (e.g., Daicel CHIRALPAK®) resolve enantiomers in derivatives, as demonstrated for para-methoxybenzyl (PMB) ether analogs .
Advanced Research Questions
Q. How can researchers design experiments to investigate the electronic effects of the conjugated ene-yne substituent on aromatic ring reactivity?
- Computational Studies : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in electrophilic substitution. For example, the electron-withdrawing nature of the ene-yne group can be quantified via Hammett σ constants.
- Kinetic Isotope Effects (KIEs) : Deuterium labeling at the aromatic ring’s ortho/meta positions measures substituent effects on reaction rates.
- UV-Vis Spectroscopy : Conjugation length and electronic transitions (e.g., π→π*) are analyzed to correlate structure with reactivity .
Q. What experimental approaches are recommended for resolving stereochemical ambiguities in functionalized derivatives of this compound?
- Chiral Derivatization : Convert racemic mixtures into diastereomers using chiral auxiliaries (e.g., (S)-PMB derivatives) for HPLC separation .
- X-ray Crystallography with Anomalous Scattering : Assign absolute configurations using heavy-atom derivatives (e.g., bromine-substituted analogs) .
- Circular Dichroism (CD) : Monitor Cotton effects in enantiomerically enriched samples to confirm stereochemical outcomes.
Q. How can researchers address discrepancies in reported reaction yields when using transition-metal catalysts for derivatization?
- Ligand Screening : Test phosphine (e.g., XPhos) and N-heterocyclic carbene (NHC) ligands to enhance catalytic efficiency.
- Photoredox Optimization : Adjust light intensity (e.g., 450 nm LED) and photocatalyst loading (e.g., 5 mol% 4CzIPN) to improve radical-mediated pathways .
- Reaction Monitoring : Use in-situ IR or GC-MS to identify intermediates and optimize reaction times.
Safety and Handling
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/oral exposure .
- Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., alkynes).
- Waste Disposal : Segregate halogenated byproducts (e.g., aryl bromides) for professional hazardous waste management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
